molecular formula C16H20N8 B2999794 4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine CAS No. 2034331-55-8

4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine

Cat. No.: B2999794
CAS No.: 2034331-55-8
M. Wt: 324.392
InChI Key: GPCBCCUYPGOVHO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyrimidine moiety. The molecule includes a pyrrolidine substituent at the 6-position of the triazolopyridazine ring and a methyl group at the 3-position of the pyrimidine ring.

Properties

IUPAC Name

4,6-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-11-9-12(2)19-16(18-11)17-10-15-21-20-13-5-6-14(22-24(13)15)23-7-3-4-8-23/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCBCCUYPGOVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=NN=C3N2N=C(C=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine is a novel derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple pharmacophoric elements:

  • Core Structure : Pyrimidine and triazolo-pyridazine moieties.
  • Substituents : Dimethyl groups at positions 4 and 6 of the pyrimidine ring and a pyrrolidine group enhancing bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has demonstrated significant inhibitory effects on c-Met kinase, which is implicated in various malignancies.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and kinase inhibitory activity of the compound:

Cell Line IC50 (μM) Mechanism
A5491.06 ± 0.16Induces apoptosis
MCF-71.23 ± 0.18Cell cycle arrest in G0/G1 phase
HeLa2.73 ± 0.33Modulation of signaling pathways

The compound showed comparable efficacy to Foretinib, a known c-Met inhibitor, with an IC50 value of 0.090μM0.090\,\mu M for c-Met kinase inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine scaffold significantly enhance biological activity. The introduction of the pyrrolidine moiety appears to improve binding affinity and selectivity towards c-Met kinase.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer therapy:

  • Cytotoxicity Assessment : In a study comparing various derivatives, this compound exhibited the highest cytotoxicity against A549 and MCF-7 cell lines, suggesting its potential as an anti-cancer agent .
  • Apoptosis Induction : The compound was shown to induce late apoptosis in A549 cells through mitochondrial pathway activation, as evidenced by increased caspase activity .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound led to a significant accumulation of cells in the G0/G1 phase, highlighting its role in cell cycle regulation .

Comparison with Similar Compounds

Triazolo[4,3-b]pyridazine Derivatives

The synthesis of triazolo[4,3-b]pyridazine derivatives is well-documented. For example, ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate serves as a precursor for generating amino acid-functionalized analogs, highlighting the versatility of this scaffold in introducing diverse substituents . Compared to the target compound, which features a pyrrolidine group, chloro or benzoyl substituents may alter electronic properties and binding affinities.

Pyrimidine-Benzimidazole Hybrids

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (C₁₃H₁₃N₅) shares the 4,6-dimethylpyrimidine motif with the target compound. In contrast, the triazolopyridazine core of the target compound may confer greater rigidity and distinct hydrogen-bonding capabilities due to the fused triazole ring.

Pyrrolidine- and Piperidine-Containing Compounds

lists compounds like 1-(pyrimidin-2-yl)piperidin-3-ol and 1-(pyrimidin-2-yl)-1,4-diazepane. Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) or diazepane (7-membered) alters ring strain, basicity, and solubility. Pyrrolidine’s smaller ring size and higher basicity (pKa ~11.3) may enhance interactions with acidic biological targets compared to piperidine (pKa ~11.1) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine 1-(Pyrimidin-2-yl)piperidin-3-ol
Molecular Weight ~352.4 g/mol (estimated) 239.28 g/mol 179.23 g/mol
Ring System Triazolopyridazine + pyrimidine Benzimidazole + pyrimidine Piperidine + pyrimidine
Key Substituents Pyrrolidine, methyl groups Methyl groups, benzimidazole Hydroxyl group
Crystallographic Data Not reported a=8.2836 Å, b=9.6135 Å, c=16.5694 Å Not reported

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